5-Pyrimidinecarbonyl chloride, 4,6-dichloro-

Vue d'ensemble

Description

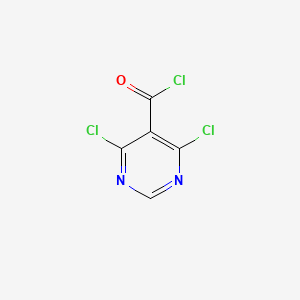

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carbonyl chloride group at the 5 position on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- can be synthesized through the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride. The reaction is typically carried out without the addition of a base, and involves the use of phosphorus trichloride and chlorine . The reaction conditions include heating the mixture to reflux for several hours, followed by the removal of volatiles under reduced pressure and extraction with ethyl ether .

Industrial Production Methods

In industrial settings, the production of 4,6-dichloro-5-pyrimidinecarbonyl chloride follows similar synthetic routes but on a larger scale. The process involves continuous addition of phosphoryl chloride and phosphorus trichloride to the reaction mixture, ensuring an excess of phosphorus trichloride relative to chlorine. This method allows for efficient and scalable production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, ethyl ether, and toluene are often used.

Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.

Major Products Formed

Substituted Pyrimidines: Products formed by substitution of chlorine atoms.

Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Applications De Recherche Scientifique

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Used in the synthesis of nucleoside analogs for studying DNA and RNA functions.

Medicine: Intermediate in the production of antiviral, anticancer, and antibacterial agents.

Industry: Utilized in the manufacture of agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 4,6-dichloro-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an electrophilic intermediate .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,6-Dichloropyrimidine-5-carboxylic acid chloride

- 5-Pyrimidinecarbonyl chloride

Comparison

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of substitution reactions and serves as a more effective intermediate in the synthesis of pharmaceuticals and agrochemicals .

Activité Biologique

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, case studies, and relevant research findings.

- Molecular Formula : C₅H₃Cl₂N₂O

- Molecular Weight : Approximately 220.56 g/mol

- Structure : The compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and a carbonyl chloride functional group at the 5 position.

The biological activity of 5-pyrimidinecarbonyl chloride, 4,6-dichloro- is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cAMP-phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation can significantly affect cellular signaling pathways and gene expression.

- Nucleophilic Reactions : The electrophilic nature of the carbonyl group allows it to participate in nucleophilic substitution reactions, which are crucial for synthesizing various bioactive compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. Preliminary studies suggest that 5-pyrimidinecarbonyl chloride, 4,6-dichloro-, may also possess such properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential utility in anticancer drug development. Derivatives of pyrimidine compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Inhibition of Leishmania donovani : A study optimized a phenotypic hit against Leishmania donovani using pyrimidine derivatives. The research highlighted the importance of structural modifications in enhancing biological activity against this pathogen .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis was conducted on pyrimidine-4-carboxamides as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The results indicated that specific substitutions could significantly enhance inhibitory activity, demonstrating the relevance of structural modifications in drug design .

Research Findings

Propriétés

IUPAC Name |

4,6-dichloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNNHSKCCHGJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478947 | |

| Record name | 4,6-Dichloro-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87600-97-3 | |

| Record name | 4,6-Dichloro-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-pyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.